

Synthesis of Barium Azide from Barium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Barium azide	
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This technical guide provides an in-depth overview of the synthesis of **barium azide** ($Ba(N_3)_2$) from barium carbonate ($BaCO_3$). It covers the core chemical principles, a detailed experimental protocol, safety considerations, and data relevant to the synthesis and properties of the final product. **Barium azide** is a significant inorganic compound, primarily utilized as a precursor for other metal azides and for the generation of high-purity nitrogen gas through thermal decomposition.[1][2]

Core Principles and Reaction Pathway

The synthesis of **barium azide** from barium carbonate is fundamentally an acid-base neutralization reaction. Barium carbonate, a poorly water-soluble salt of a weak acid (carbonic acid), is reacted with hydrazoic acid (HN₃), a highly toxic and volatile weak acid.

The overall chemical equation for the reaction is:

$$BaCO_3(s) + 2HN_3(aq) \rightarrow Ba(N_3)_2(aq) + H_2O(l) + CO_2(g)$$

This method is a historically significant route for producing high-purity **barium azide** as it avoids the introduction of halide contaminants that can occur with other metathesis reactions. [1] However, it is considered a dangerous route due to the extreme hazards associated with hydrazoic acid.[1]



Safety and Hazard Management

Extreme caution must be exercised throughout this entire procedure.

- Barium Azide (Ba(N₃)₂): Barium azide is a highly poisonous and shock-sensitive explosive. [1] Its sensitivity to mechanical shock is less than that of lead(II) azide, and the wet compound is significantly less sensitive than when dry.[1][3] It should be handled with appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and heavy-duty gloves.[4] Metal spatulas or tools should be avoided to prevent the formation of highly sensitive heavy metal azides.[4][5]
- Hydrazoic Acid (HN₃): Hydrazoic acid is a highly toxic, volatile, and dangerously explosive liquid.[1][5][6] It poses a severe inhalation hazard.[4] Due to these risks, hydrazoic acid is almost exclusively generated in situ for immediate consumption.[7][8] The generation process itself, typically by acidifying a solution of sodium azide, is extremely hazardous and must be performed in a well-ventilated fume hood behind a blast shield.[4][9]
- Waste Disposal: Azide-containing waste must be collected separately and never mixed with acidic wastes, which could generate explosive hydrazoic acid.[5] Barium azide can be destroyed using acidified sodium nitrite.[1]

Experimental Protocol: Synthesis via Hydrazoic Acid Neutralization

This protocol describes a laboratory-scale synthesis. All operations involving hydrazoic acid must be conducted in a certified chemical fume hood with the sash lowered and a blast shield in place.

Materials and Equipment:

- Barium Carbonate (BaCO₃), high purity
- Sodium Azide (NaN₃)
- Sulfuric Acid (H₂SO₄), concentrated
- Distilled, deionized water



- Three-neck round-bottom flask with magnetic stirrer
- Dropping funnel
- Condenser
- Heating mantle
- Filtration apparatus (Büchner funnel, filter paper)
- Crystallizing dish

Procedure:

- Preparation of Barium Carbonate Slurry: In the three-neck flask, prepare a stirred slurry of barium carbonate in distilled water. The exact concentration is not critical, but a stirrable suspension is required.
- In Situ Generation and Reaction of Hydrazoic Acid:
 - WARNING: This step is the most hazardous part of the procedure. Hydrazoic acid is generated by the controlled acidification of an alkali metal azide.[10][11]
 - In a separate apparatus designed for generating volatile, hazardous gases, slowly add a stoichiometric amount of acid (e.g., sulfuric acid) to a cooled, aqueous solution of sodium azide.
 - Carefully bubble the gaseous hydrazoic acid evolved from the generator through the stirred barium carbonate slurry. The use of a continuous flow reactor can enhance safety by ensuring only small amounts of HN₃ are present at any time.
 - Continue the addition until the effervescence of carbon dioxide from the slurry ceases, indicating the complete reaction of the barium carbonate.
- Filtration: Once the reaction is complete, filter the hot solution to remove any unreacted barium carbonate or other solid impurities.



- Crystallization: Transfer the clear filtrate to a crystallizing dish. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the crystallization of barium azide.
- · Isolation and Drying:
 - Collect the white, crystalline barium azide by vacuum filtration.
 - Wash the crystals sparingly with ice-cold distilled water, followed by a wash with a solvent
 in which barium azide is insoluble, such as acetone or diethyl ether, to aid drying.[1]
 - CRITICAL: Do not dry the product completely if it is to be stored. Barium azide should be stored as a wet solid (wetted with not less than 50% water) to reduce its sensitivity to shock and heat.[1][3] If anhydrous material is required for immediate use, it must be dried in small quantities at a low temperature, away from heat, friction, and light.

Data Presentation

Table 1: Physicochemical Properties of Barium Azide

Property	Value	Reference(s)
Chemical Formula	Ba(N ₃) ₂	[1]
Molar Mass	221.37 g/mol	[1]
Appearance	White crystalline solid	[1][3]
Density	2.936 g/cm ³	[1]
Melting Point	126 °C (259 °F; 399 K)	[1]
Boiling Point	Detonation starts in the range of 160-225 °C	[1]
Solubility in Water	15.36 g/100 mL at 20 °C	[1][3]

| Solubility in Ethanol | 0.017 g/100 mL at 16 °C \mid [1] |

Table 2: Solubility of **Barium Azide** in Water at Various Temperatures



Temperature (°C)	Solubility (g/100 mL)	Reference(s)
0	11.5	[1][12]
15.7	14.98	[1][12]
20.0	15.36	[1][12]
52.1	22.73	[1][12]

| 70.0 | 24.75 |[1][12] |

Visualizations

Caption: Experimental workflow for the synthesis of **barium azide** from barium carbonate.

Caption: Logical relationship between reactants and products in the synthesis.

Alternative Synthetic Routes

For safety reasons, alternative methods are often preferred. A common safer route involves the metathesis reaction between a soluble barium salt, like barium chloride or bromide, and an alkali metal azide, such as sodium azide.[1][12]

$$BaCl_2(aq) + 2NaN_3(aq) \rightarrow Ba(N_3)_2(aq) + 2NaCl(s)$$

While this route avoids the use of hydrazoic acid, the final **barium azide** solution may contain halide contaminants which can be difficult to remove completely.[2]

Thermal Decomposition

A primary application of **barium azide** is the production of ultra-pure nitrogen gas. When heated in an inert atmosphere, it decomposes to metallic barium and nitrogen gas.[1][13]

$$Ba(N_3)_2 \rightarrow Ba + 3N_2[14]$$

The metallic barium produced also acts as a "getter," a material that captures residual gases in vacuum applications.[2] The activation energy for the growth of decomposition nuclei has been found to be 23.5 kcal.[15]



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- To cite this document: BenchChem. [Synthesis of Barium Azide from Barium Carbonate: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b098342#synthesis-of-barium-azide-from-barium-carbonate]



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